molecular formula C17H19N3O2 B8800561 1-Benzyl-4-(2-nitrophenyl)piperazine CAS No. 199105-16-3

1-Benzyl-4-(2-nitrophenyl)piperazine

Cat. No. B8800561
M. Wt: 297.35 g/mol
InChI Key: DMENHEVTWVZMAR-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-nitrophenyl)piperazine is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.35 g/mol. The purity is usually 95%.
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properties

CAS RN

199105-16-3

Product Name

1-Benzyl-4-(2-nitrophenyl)piperazine

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

1-benzyl-4-(2-nitrophenyl)piperazine

InChI

InChI=1S/C17H19N3O2/c21-20(22)17-9-5-4-8-16(17)19-12-10-18(11-13-19)14-15-6-2-1-3-7-15/h1-9H,10-14H2

InChI Key

DMENHEVTWVZMAR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 500 mL round-bottomed flask equipped with magnetic stirring was added 2-fluoronitrobenzene (14 g, 101 mmol), DIEA (19 mL, 110 mmol), 1-benzylpiperazine (18 mL, 110 mmol) (Aldrich) and DMF (250 mL). The reaction was stirred for 18 h, diluted with 400 mL of EtOAc and washed with 300 mL each of 10% NaHCO3, H2O, and brine. The organic layer was separated, dried over Na2SO4, filtered, and concentrated in vacuo to yield 1-(2-nitrophenyl)-4-benzylpiperazine (30 g). Calc'd for C17H19N3O2: 297.15.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 500 mL round-bottomed flask equipped with magnetic stirring was added 1-(2-nitrophenyl)piperazine (Emka-Chemie) (30 g, 145 mmol) in CH2Cl2 (300 mL). A solution of Na2CO3 in H2O (61.2 g in 100 mL) was added, and the reaction mixture was stirred for 5 min. Stirring was stopped, benzyl bromide (18.6 mL, 159 mmol) was added, and the reaction was heated at reflux for 4 h. The organic layer was separated, and the aqueous layer was extracted with CH2Cl2 (2×50 mL). All organic fractions were combined, washed with brine, dried over Na2SO4, filtered and concentrated in vacuo to afford 1-(2-nitrophenyl)-4-benzylpiperazine as an orange oil (42 g). MS (ESI, pos. Ion) m/z: 298 (M+H); MS (ESI, neg. Ion) m/z: 296 (M−H). Calc'd for C17H19N3O2: 297.15.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
18.6 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Benzyl bromide (3.1 mL, 26 mmol) was added to a mixture of 1-(2-nitrophenyl)piperazine (4.91 g, 24 mmol) and potassium carbonate (8.2 g, 59 mmol) in dimethylformamide (30 mL) and the mixture was stirred at room temperature for 2 h. The solvent was evaporated under reduced pressure and the residue was azeotroped with xylene. The residue was diluted with ethyl acetate, washed with brine (×3), dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography on silica gel, eluting with EtOAc/Hexane (60:40) to give the title compound as an orange oil (4.0 g, 57%). δH (250 MHz, CDCl3) 7.75 (1H, dd, J 1.6, 8.1 Hz), 7.46 (1H, dt, J 1.6, 7.3 Hz), 7.34-7.24 (5H, m), 7.12 (1H, dd, J 7.1, 8.3 Hz), 7.01 (1H, dt, J 1.2, 8.3 Hz), 3.57 (2H, s), 3.10-3.05 (4H, m), and 2.63-2.58 (4H, m).
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
4.91 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
57%

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